molecular formula C14H12CuN2O4 B12873946 Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O')copper

Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O')copper

Cat. No.: B12873946
M. Wt: 335.80 g/mol
InChI Key: ZWGUGMSWHCTUCK-UHFFFAOYSA-L
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Description

Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper is a coordination compound with the molecular formula C₁₄H₁₂CuN₂O₄. It is known for its unique structure, where copper is coordinated with two 4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper typically involves the reaction of copper salts with 4-methyl-3,5-cyclohexadiene-1,2-dione 2-oxime under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete coordination of the ligands to the copper center .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .

Scientific Research Applications

Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper exerts its effects involves coordination with target molecules. The copper center can participate in redox reactions, facilitating electron transfer processes. The ligands can also interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper is unique due to its specific ligand structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H12CuN2O4

Molecular Weight

335.80 g/mol

IUPAC Name

copper;4-methyl-6-oxidoiminocyclohexa-2,4-dien-1-one

InChI

InChI=1S/2C7H7NO2.Cu/c2*1-5-2-3-7(9)6(4-5)8-10;/h2*2-4,10H,1H3;/q;;+2/p-2

InChI Key

ZWGUGMSWHCTUCK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=N[O-])C(=O)C=C1.CC1=CC(=N[O-])C(=O)C=C1.[Cu+2]

Origin of Product

United States

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